molecular formula C17H17N5O3 B12077217 N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12077217
M. Wt: 339.3 g/mol
InChI Key: ZNZDAJZEPSQWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with the molecular formula C17H17N5O5 This compound is known for its unique structure, which includes a purine base linked to a benzamide group through a hydroxymethyl oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps, starting with the preparation of the purine base and the oxolane ring. The hydroxymethyl group is introduced through a hydroxylation reaction, followed by the formation of the benzamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the purine base or the benzamide group.

    Substitution: The benzamide group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique chemical and physical properties that can be tailored for specific applications.

Scientific Research Applications

N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.

    Industry: this compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxymethyl oxolane ring and the purine base play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can be compared with other similar compounds, such as guanosine derivatives and other purine-based molecules. These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of the purine base, hydroxymethyl oxolane ring, and benzamide group in this compound sets it apart from other compounds, providing distinct advantages in various applications.

List of Similar Compounds

  • Guanosine
  • N-benzoyl-2’-deoxyguanosine
  • 6-oxo-3H-purin-2-yl derivatives

Properties

IUPAC Name

N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c23-8-12-6-7-13(25-12)22-10-20-14-15(18-9-19-16(14)22)21-17(24)11-4-2-1-3-5-11/h1-5,9-10,12-13,23H,6-8H2,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZDAJZEPSQWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.